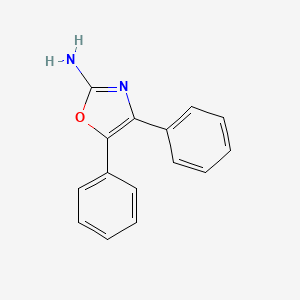

2-Amino-4,5-diphenyloxazole

Descripción general

Descripción

Synthesis Analysis

The synthesis of oxazoles, including 2-Amino-4,5-diphenyloxazole, often involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols was established in the presence of a boronic acid catalyst .

Molecular Structure Analysis

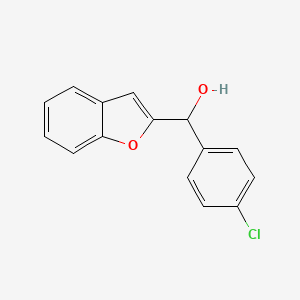

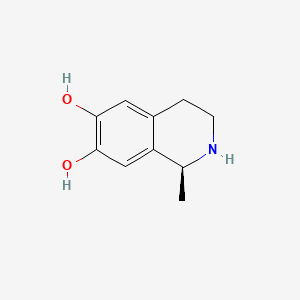

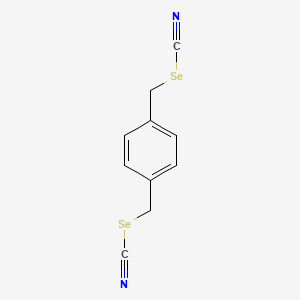

Oxazoles, including 2-Amino-4,5-diphenyloxazole, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Chemical Reactions Analysis

Oxazole derivatives, including 2-Amino-4,5-diphenyloxazole, have been synthesized and screened for various biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .

Physical And Chemical Properties Analysis

2-Amino-4,5-diphenyloxazole has a boiling point of 399.6°C at 760mmHg, a refractive index of 1.624, and a flash point of 195.5°C . Its water solubility is greater than 35.4 µg/mL .

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Antimicrobial Agents

4,5-Diphenyl-oxazol-2-ylamine derivatives have been explored for their antimicrobial properties. Researchers synthesized a series of compounds to examine their antibacterial potential against various strains such as Staphylococcus aureus and Escherichia coli. The substitution pattern on the oxazole ring plays a pivotal role in enhancing the antimicrobial activity .

Material Science: Organic Light-Emitting Diodes (OLEDs)

In material science, oxazole derivatives are utilized in the development of OLEDs. The photophysical properties of these compounds, such as fluorescence and phosphorescence, make them suitable for light-emitting applications. Their structural rigidity and electron-transport characteristics are beneficial in improving the efficiency and lifespan of OLED devices .

Chemical Synthesis: Metalation Reactions

Oxazole compounds, including 4,5-Diphenyl-oxazol-2-ylamine, are used in metalation reactions, which are crucial for creating complex organic molecules. These reactions involve the introduction of metal atoms into organic compounds, facilitating subsequent transformations in synthetic chemistry .

Pharmacology: COX-2 Inhibitors

Some oxazole derivatives act as COX-2 inhibitors and have potential applications in treating inflammation and pain. The oxazole moiety is structurally significant in the design of new drugs with improved safety and efficacy profiles for anti-inflammatory purposes .

Analytical Chemistry: Chromatographic Methods

In analytical chemistry, oxazole derivatives can be used as standards or reagents in chromatographic methods. Their unique chemical properties allow for precise separation and identification of compounds in complex mixtures .

Biological Chemistry: Anticancer Research

Oxazole derivatives are being investigated for their anticancer properties. The ability to interact with various biological targets makes them promising candidates for the development of new anticancer drugs. Research is ongoing to understand their mechanisms of action and therapeutic potential .

Safety And Hazards

Propiedades

IUPAC Name |

4,5-diphenyl-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXUDNPJNMUPKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186780 | |

| Record name | 2-Amino-4,5-diphenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663002 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Amino-4,5-diphenyloxazole | |

CAS RN |

33119-63-0 | |

| Record name | 2-Amino-4,5-diphenyloxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033119630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4,5-diphenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.